1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(4-pyridinylmethyl)-2,2,5,5-tetramethyl-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(4-pyridinylmethyl)-2,2,5,5-tetramethyl-, dihydrochloride is a complex organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by its unique structure, which includes a pyrrole ring, a carboxamide group, and a pyridinylmethyl substituent. The presence of tetramethyl groups adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(4-pyridinylmethyl)-2,2,5,5-tetramethyl-, dihydrochloride typically involves multi-step organic reactions. The starting materials often include pyrrole derivatives and pyridine compounds. The reaction conditions may involve:
Catalysts: Common catalysts such as palladium or copper complexes.
Solvents: Organic solvents like dichloromethane or ethanol.
Temperature: Reactions are often carried out at elevated temperatures ranging from 50°C to 150°C.
Purification: Techniques such as recrystallization or chromatography are used to purify the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(4-pyridinylmethyl)-2,2,5,5-tetramethyl-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring or the pyridinylmethyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(4-pyridinylmethyl)-2,2,5,5-tetramethyl-, dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(4-pyridinylmethyl)-2,2,5,5-tetramethyl-, dihydrochloride involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, leading to changes in cell signaling.
Pathways: Modulation of biochemical pathways that regulate cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole-3-carboxamide derivatives: Compounds with similar structures but different substituents.
Pyridinylmethyl derivatives: Compounds containing the pyridinylmethyl group with variations in other parts of the molecule.
Properties
CAS No. |
93968-97-9 |
---|---|
Molecular Formula |
C15H23Cl2N3O |
Molecular Weight |
332.3 g/mol |
IUPAC Name |
2,2,5,5-tetramethyl-N-(pyridin-4-ylmethyl)-1H-pyrrole-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C15H21N3O.2ClH/c1-14(2)9-12(15(3,4)18-14)13(19)17-10-11-5-7-16-8-6-11;;/h5-9,18H,10H2,1-4H3,(H,17,19);2*1H |
InChI Key |
SNIUACUMQGVCTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C(N1)(C)C)C(=O)NCC2=CC=NC=C2)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.